2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the azetidine ring, the benzylamino group, and the tert-butoxycarbonyl (Boc) protecting group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C₁₄H₂₁N₃O₄ , with a molecular weight of approximately 295.33 g/mol . The structure consists of an azetidine ring, a benzylamino substituent, and an acetic acid moiety. The Boc group serves as a protecting group for the piperidine nitrogen atom .
Mechanism of Action
The rigid linker enhances the stability and orientation of bifunctional protein degraders, such as PROTACs (PROteolysis TAgeting Chimeras). By connecting the target-binding moiety (ligand) and the E3 ubiquitin ligase-recruiting moiety, it facilitates the formation of a ternary complex. This complex leads to the ubiquitination and subsequent degradation of the target protein .
properties
IUPAC Name |
2-[3-(benzylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-11-17(12-19,9-14(20)21)18-10-13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRUKMKVDDNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzylamino)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid |
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